molecular formula C10H14O2 B13300226 2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13300226
M. Wt: 166.22 g/mol
InChI Key: XXDJMOVWCUOGCG-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This reaction yields multifunctionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The oxabicycloheptane ring system provides structural rigidity, which can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-en-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is unique due to its oxabicycloheptane ring system, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-prop-2-enyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H14O2/c1-2-5-10(7-11)6-8-3-4-9(10)12-8/h2,7-9H,1,3-6H2

InChI Key

XXDJMOVWCUOGCG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC2CCC1O2)C=O

Origin of Product

United States

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